4-ethyl-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione
Description
4-Ethyl-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene-11-thione is a tricyclic heterocyclic compound featuring an 8-oxa (oxygen-containing), 10,12-diaza (two nitrogen atoms), and a thione (C=S) functional group. Its core structure comprises a bicyclo[7.3.1] framework fused with a benzene ring, substituted with ethyl and methyl groups.
Properties
IUPAC Name |
4-ethyl-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-3-8-4-5-11-9(6-8)10-7-13(2,16-11)15-12(17)14-10/h4-6,10H,3,7H2,1-2H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLSQGMFAWNLIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC3(CC2NC(=S)N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-ethyl-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione typically involves a three-component condensation reaction. This reaction includes acetoacetic acid N-aryl (N,N-diethyl)amides, salicylaldehyde, and thiourea in ethanol, with sodium bisulfate as a catalyst . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Chemical Reactions Analysis
4-ethyl-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-ethyl-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation and pain . The exact molecular pathways are still under investigation, but it is believed that the compound modulates the activity of key signaling molecules in the inflammatory cascade .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural variations and properties of the target compound and its analogs:
Key Observations :
Pharmacological and Bioactivity Insights
- Analgesic Activity: Derivatives such as 13-(N-aryl)aminocarbonyl analogs () exhibit analgesic effects with low acute toxicity (LD₅₀ ~4.6 mg/kg in mice for HupA analogs) .
- Antiviral Potential: Compound 7 in (a diazatricyclo derivative) showed inhibitory activity against SARS-CoV-2 via spike protein interaction, suggesting structural motifs shared with the target compound may confer antiviral properties .
- Enzyme Inhibition : HupA (), a tricyclic alkaloid, inhibits AChE and glutamate receptors, indicating that the target compound’s thione and diaza groups could modulate similar targets .
Biological Activity
4-Ethyl-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione is a complex organic compound belonging to the class of diazatricyclic compounds. Its unique structure incorporates both thione and oxo functionalities, which are of significant interest in medicinal chemistry due to their potential biological activities.
Molecular Structure
The molecular formula for this compound is with a molecular weight of approximately 261.28 g/mol. The structure features multiple rings and functional groups that contribute to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds similar to 4-ethyl-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca have shown various biological activities including:
- Antimicrobial : Exhibits potential against various bacterial strains.
- Antitumor : Preliminary studies suggest efficacy in inhibiting tumor cell growth.
- Anti-inflammatory : Potential to modulate inflammatory pathways.
The exact mechanism of action for 4-ethyl-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca is not fully elucidated but may involve:
- Enzyme Inhibition : Binding to specific enzymes and altering their activity.
- Receptor Interaction : Modulating receptor-mediated pathways that affect cellular responses.
Antimicrobial Activity
A study conducted on derivatives of diazatricyclic compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting similar potential for the compound .
Antitumor Effects
Research on structurally related thiones has indicated the ability to induce apoptosis in cancer cell lines, particularly in breast and lung cancer models . Further studies on 4-ethyl-9-methyl-8-oxa could explore this avenue.
Synthesis and Characterization
The synthesis of 4-ethyl-9-methyl-8-oxa involves multi-step organic reactions including cyclization and functional group transformations. Key steps include:
- Formation of the Tricyclic Core : Utilizing cyclization reactions.
- Alkylation Reactions : Introducing ethyl and methyl groups.
- Thiolations : Incorporating thione functionalities.
Comparative Analysis
To understand its biological activity better, a comparison with similar compounds is essential:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 4-Ethyl-9-methyl-thione | Tricyclic | Antimicrobial properties |
| 3,4-Dihydropyrimidinones | Heterocyclic | Antitumor activity |
| Thioxo Compounds | Thione | Enzyme inhibition |
Q & A
Q. What advanced separation techniques are optimal for purifying this compound from complex reaction mixtures?
- Answer : Implement high-performance countercurrent chromatography (HPCCC) with a biphasic solvent system (e.g., heptane/ethyl acetate/methanol/water) to exploit differences in the compound’s polarity. Validate purity using chiral HPLC if enantiomeric byproducts are suspected .
Methodological Considerations
- Data Contradiction Analysis : When conflicting spectral or reactivity data arise, prioritize multivariate analysis (e.g., PCA) to identify outlier conditions or instrumental artifacts .
- Experimental Design : Align hypotheses with molecular topology principles (e.g., Balaban index) to rationalize the compound’s physicochemical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
